molecular formula C18H19FN2O4S B2764076 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide CAS No. 921536-52-9

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2764076
CAS No.: 921536-52-9
M. Wt: 378.42
InChI Key: CAPBZLHWWJUXOF-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is characterized by its complex molecular structure, which includes an ethoxy group, a fluorine atom, and an indolin-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The ethoxy and fluorine substituents are introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole-3-carboxylates: These compounds share structural similarities and have been studied for their biological activities.

  • Sulfonamide Derivatives: Other sulfonamide derivatives with different substituents may exhibit similar properties and applications.

Uniqueness: 4-Ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide stands out due to its unique combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-3-21-16-7-5-13(9-12(16)10-18(21)22)20-26(23,24)14-6-8-17(25-4-2)15(19)11-14/h5-9,11,20H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPBZLHWWJUXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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